molecular formula C20H20N2O2 B14371165 2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one CAS No. 90072-53-0

2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one

Cat. No.: B14371165
CAS No.: 90072-53-0
M. Wt: 320.4 g/mol
InChI Key: YAHXTACGAUOLAT-UHFFFAOYSA-N
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Description

2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one is a complex organic compound with a unique structure that includes both imino and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of a phenyl-substituted ethanone with a piperidine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

    Substitution: The phenyl and piperidine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-(piperidin-1-yl)ethanone
  • (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, 2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one stands out due to its unique combination of imino and carbonyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90072-53-0

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethanone

InChI

InChI=1S/C20H20N2O2/c21-18(15-9-3-1-4-10-15)19(23)16-11-5-6-12-17(16)20(24)22-13-7-2-8-14-22/h1,3-6,9-12,21H,2,7-8,13-14H2

InChI Key

YAHXTACGAUOLAT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C(=N)C3=CC=CC=C3

Origin of Product

United States

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